Dimethyl 2,6-dichloroterephthalate Dimethyl 2,6-dichloroterephthalate
Brand Name: Vulcanchem
CAS No.: 264276-14-4
VCID: VC20878745
InChI: InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3
SMILES: COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl
Molecular Formula: C10H8Cl2O4
Molecular Weight: 263.07 g/mol

Dimethyl 2,6-dichloroterephthalate

CAS No.: 264276-14-4

Cat. No.: VC20878745

Molecular Formula: C10H8Cl2O4

Molecular Weight: 263.07 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2,6-dichloroterephthalate - 264276-14-4

Specification

CAS No. 264276-14-4
Molecular Formula C10H8Cl2O4
Molecular Weight 263.07 g/mol
IUPAC Name dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate
Standard InChI InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3
Standard InChI Key LOKPWGMXOIYCAH-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl

Introduction

Chemical Identity and Structural Characteristics

Dimethyl 2,6-dichloroterephthalate is an aromatic diester with two chlorine substituents on the benzene ring. Its systematic IUPAC name is dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate . The compound belongs to the broader family of terephthalate esters, which serve as important building blocks in organic synthesis and polymer chemistry.

Molecular Identification Data

The compound possesses several key identifiers that aid in its precise chemical classification:

  • Molecular Formula: C₁₀H₈Cl₂O₄

  • SMILES Notation: COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl

  • InChI: InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3

  • InChIKey: LOKPWGMXOIYCAH-UHFFFAOYSA-N

The molecular structure features a terephthalic core (para-disubstituted benzene) with two carboxylate groups esterified with methyl groups, and two chlorine atoms at the 2 and 6 positions, creating a symmetrical arrangement around the benzene ring.

Physical and Chemical Properties

Dimethyl 2,6-dichloroterephthalate exhibits distinctive physical and chemical properties that determine its behavior in various chemical reactions and applications.

Physical Properties

While specific physical property data for dimethyl 2,6-dichloroterephthalate is limited in the available literature, its properties can be inferred from related compounds. The parent compound dimethyl terephthalate is a white solid with a melting point of 139-141°C and a boiling point of 288°C . The addition of chlorine substituents typically increases molecular weight and can alter crystallinity, melting point, and solubility characteristics.

By comparison with similar chlorinated aromatics, dimethyl 2,6-dichloroterephthalate likely exists as a crystalline solid at room temperature with moderate solubility in common organic solvents such as dichloromethane, chloroform, and acetone.

Spectroscopic Properties

The compound's mass spectrometric properties have been analyzed, providing valuable identification data:

Table 1: Predicted Mass Spectrometry Adduct Properties

Adductm/zPredicted CCS (Ų)
[M+H]⁺262.98723148.5
[M+Na]⁺284.96917162.2
[M+NH₄]⁺280.01377155.8
[M+K]⁺300.94311156.6
[M-H]⁻260.97267148.9
[M+Na-2H]⁻282.95462153.8
[M]⁺261.97940151.0
[M]⁻261.98050151.0

These collision cross-section (CCS) values provide crucial information for analytical identification using ion mobility spectrometry coupled with mass spectrometry, allowing researchers to distinguish this compound from structural isomers .

Structural Comparison with Related Compounds

Understanding the relationship between dimethyl 2,6-dichloroterephthalate and similar compounds provides valuable insights into its chemical behavior and properties.

Isomeric Relationships

Dimethyl 2,6-dichloroterephthalate represents one possible isomeric arrangement of dichlorinated dimethyl terephthalate. A closely related isomer is dimethyl 2,5-dichloroterephthalate, which has a different substitution pattern. This positional isomerism significantly affects physical properties and reactivity patterns:

Table 2: Comparison with Dimethyl 2,5-dichloroterephthalate

PropertyDimethyl 2,6-dichloroterephthalateDimethyl 2,5-dichloroterephthalate
CAS Number-3293-89-8
Density-1.391 g/cm³
Boiling Point-353.3°C at 760 mmHg
Flash Point-148.4°C
Molecular Weight263.07263.07

The difference in chlorine positioning significantly affects electronic distribution, steric effects, and consequently, reactivity patterns in chemical transformations.

Relationship to Parent Compound

Dimethyl terephthalate (DMT), the non-chlorinated parent compound, provides context for understanding the properties of its chlorinated derivatives:

  • Chemical formula: C₁₀H₁₀O₄

  • Melting point: 139-141°C

  • Boiling point: 288°C

  • Density: 1.36 g/cm³

  • Appearance: White solid

Analytical Methods and Identification

The identification and characterization of dimethyl 2,6-dichloroterephthalate can be accomplished through various analytical techniques.

Mass Spectrometry

Mass spectrometry represents a powerful tool for identifying this compound, with characteristic fragments and adducts as detailed in Table 1. The molecular ion peak at m/z 261.98 and various adduct forms provide definitive identification markers .

Spectroscopic Methods

By analogy with related compounds, several spectroscopic methods are likely valuable for characterization:

  • ¹H NMR Spectroscopy: Expected to show characteristic signals for methyl ester protons (approximately δ 3.8-4.0 ppm) and aromatic protons (δ 7.0-8.0 ppm).

  • ¹³C NMR Spectroscopy: Valuable for structural elucidation, as demonstrated in studies of related dichlorinated terephthalate derivatives .

  • IR Spectroscopy: Likely to show characteristic bands for C=O stretching (approximately 1710-1730 cm⁻¹), aromatic C=C stretching, and C-Cl bonds.

Research on polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate has demonstrated the value of solid-state NMR techniques for distinguishing structural variants of chlorinated terephthalates .

Applications and Research Significance

Based on the chemical structure and properties of dimethyl 2,6-dichloroterephthalate, several potential applications can be identified.

Synthetic Intermediate

The compound likely serves as a valuable synthetic intermediate for more complex molecules, where the chlorine atoms provide reactive sites for further functionalization through various cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig) or nucleophilic aromatic substitution.

Polymer Science

Chlorinated terephthalates have been investigated as monomers for specialty polymers with unique properties. The presence of chlorine atoms can impart flame retardancy, altered solubility, and modified thermal properties to resulting polymers.

Structure-Property Relationship Studies

Compounds like dimethyl 2,6-dichloroterephthalate provide valuable platforms for investigating how substitution patterns affect molecular properties. Research on related compounds has explored polymorphism and crystalline structures, which influence physical properties and applications .

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